

# Spectroscopic Profile of (4-(tert-Butoxycarbonyl)phenyl)boronic acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	(4-(tert-Butoxycarbonyl)phenyl)boronic acid
Cat. No.:	B1271544

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This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **(4-(tert-butoxycarbonyl)phenyl)boronic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work. This document presents tabulated NMR data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

## Core Spectroscopic Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **(4-(tert-butoxycarbonyl)phenyl)boronic acid**. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.9 - 7.7	Multiplet	2H	Ar-H (ortho to -B(OH) <sub>2</sub> )
~7.5 - 7.3	Multiplet	2H	Ar-H (ortho to -NHBoc)
~1.5	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (ppm)	Assignment
~153	C=O (carbamate)
~143	Ar-C (para to -B(OH) <sub>2</sub> )
~135	Ar-CH (ortho to -B(OH) <sub>2</sub> )
~117	Ar-CH (ortho to -NHBoc)
~80	-C(CH <sub>3</sub> ) <sub>3</sub>
~28	-C(CH <sub>3</sub> ) <sub>3</sub>

## Experimental Protocols

Obtaining high-quality NMR spectra for arylboronic acids requires specific sample preparation and instrument parameters to overcome challenges such as poor solubility and the tendency to form boroxine anhydrides.

## General Procedure for NMR Sample Preparation and Analysis

A general protocol for the NMR analysis of arylboronic acids is as follows:

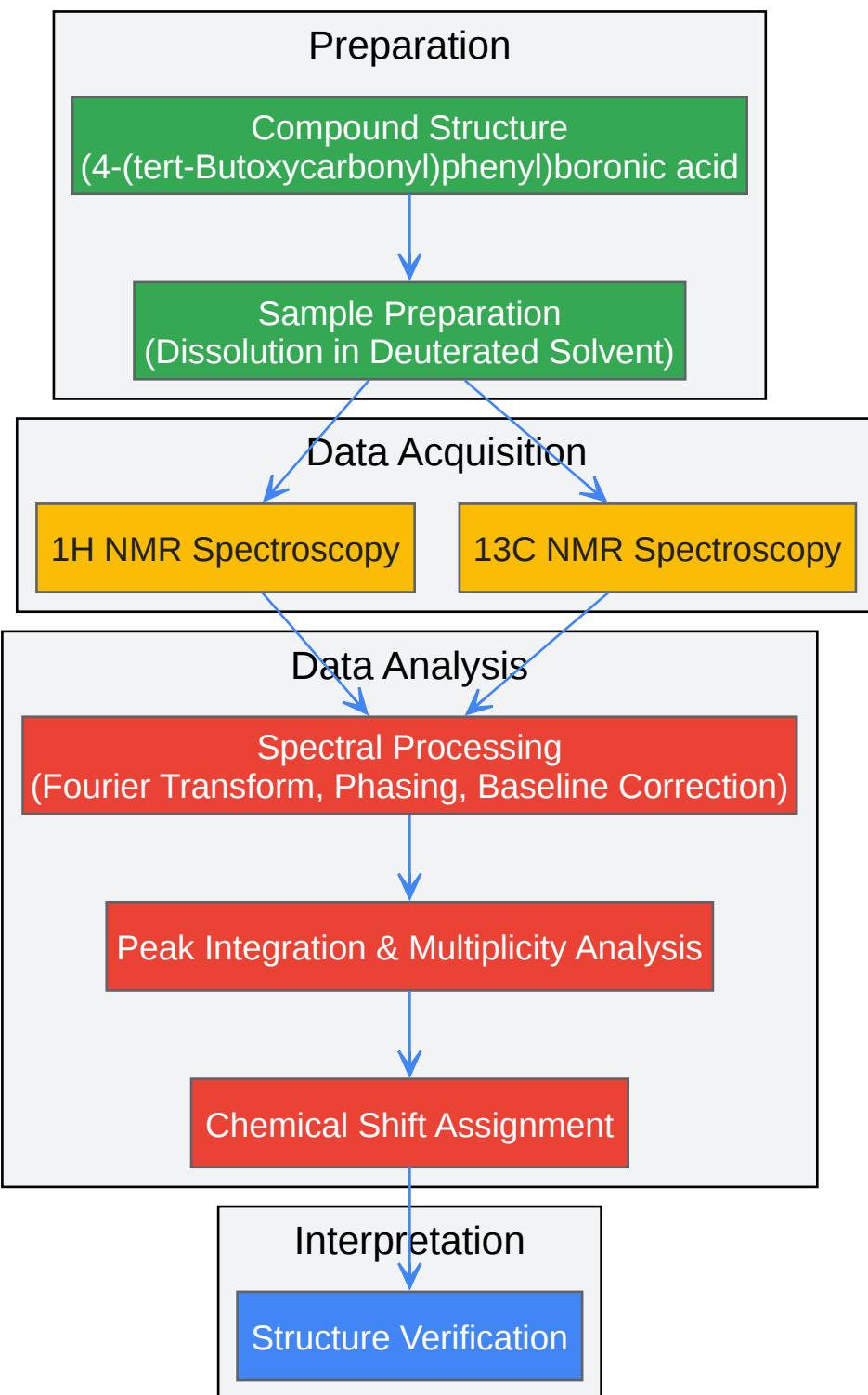
- Sample Weighing: Accurately weigh 5-10 mg of **(4-(tert-butoxycarbonyl)phenyl)boronic acid** into a clean, dry NMR tube.

- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is a common choice for boronic acids due to its good solubilizing power and its ability to break up boroxine trimers, leading to sharper NMR signals. Other solvents like methanol-d<sub>4</sub> can also be used, though the acidic B(OH)<sub>2</sub> protons will exchange with the solvent and may not be observed.
- Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
- Data Acquisition: Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - <sup>1</sup>H NMR: A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.
  - <sup>13</sup>C NMR: A larger number of scans will be necessary due to the lower natural abundance of the <sup>13</sup>C isotope. A standard proton-decoupled pulse program should be utilized.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from chemical structure to the interpretation of its NMR spectra.

## Workflow for NMR Spectroscopic Analysis

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Caption: Logical workflow for NMR analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of (4-(tert-Butoxycarbonyl)phenyl)boronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271544#spectroscopic-data-for-4-tert-butoxycarbonyl-phenyl-boronic-acid-nmr>

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)